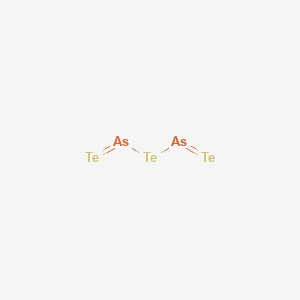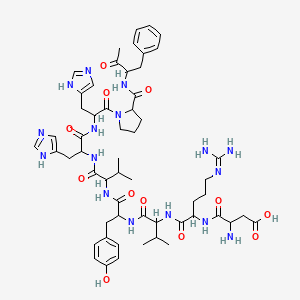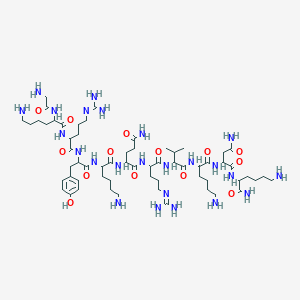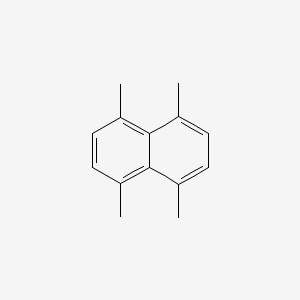
Arsenic(III) telluride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arsenic(III) telluride is an inorganic compound with the chemical formula As₂Te₃. It exists in two forms: the monoclinic α phase and the rhombohedral β phase, which is formed under high pressure . This compound is a semiconductor, with most current carried by holes . This compound has been examined for its use in nonlinear optics .
Vorbereitungsmethoden
Arsenic(III) telluride can be synthesized through various methods. One common method involves the direct combination of elemental arsenic and tellurium at high temperatures. The reaction typically takes place in a sealed tube to prevent the loss of volatile components. The reaction can be represented as:
2As+3Te→As2Te3
Industrial production methods may involve the reduction of arsenic trichloride (AsCl₃) with hydrogen in the presence of tellurium. This method ensures the preparation of high-purity this compound .
Analyse Chemischer Reaktionen
Arsenic(III) telluride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: When exposed to air, this compound can oxidize to form arsenic trioxide (As₂O₃) and tellurium dioxide (TeO₂).
Reduction: It can be reduced back to its elemental forms using strong reducing agents.
Substitution: this compound can undergo substitution reactions with halogens to form arsenic halides and tellurium halides.
Common reagents used in these reactions include oxygen for oxidation, hydrogen for reduction, and halogens for substitution. The major products formed from these reactions are arsenic trioxide, tellurium dioxide, and various arsenic and tellurium halides .
Wissenschaftliche Forschungsanwendungen
Arsenic(III) telluride has several scientific research applications, particularly in the fields of chemistry, materials science, and optics.
Nonlinear Optics: It is used in the study of nonlinear optical properties due to its ability to conduct electrical current.
Semiconductor Research: As a semiconductor, this compound is studied for its potential use in electronic devices.
Thermoelectric Materials: Its high thermoelectric properties under certain conditions make it a candidate for thermoelectric applications.
Wirkmechanismus
The mechanism by which arsenic(III) telluride exerts its effects is primarily related to its semiconductor properties. The compound’s ability to conduct electrical current is due to the presence of electron carriers, which are influenced by doping impurities. These impurities can cause the compound to transition from a semiconductor to a metal-like conductor under high temperatures .
Vergleich Mit ähnlichen Verbindungen
Arsenic(III) telluride can be compared to other similar compounds such as arsenic trioxide (As₂O₃), arsenic trisulfide (As₂S₃), and arsenic triselenide (As₂Se₃).
Arsenic Trioxide: Unlike this compound, arsenic trioxide is primarily used in medicine, particularly in the treatment of acute promyelocytic leukemia.
Arsenic Trisulfide: This compound is used in the production of glass and as a pigment.
Arsenic Triselenide: Similar to this compound, arsenic triselenide is also studied for its semiconductor properties.
This compound is unique due to its specific applications in nonlinear optics and its ability to transition between semiconductor and metal-like conductor properties under certain conditions .
Eigenschaften
Molekularformel |
As2Te3 |
|---|---|
Molekulargewicht |
532.6 g/mol |
InChI |
InChI=1S/As2Te3/c3-1-5-2-4 |
InChI-Schlüssel |
GTIUFDICMGTSPM-UHFFFAOYSA-N |
Kanonische SMILES |
[As](=[Te])[Te][As]=[Te] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1aR)-1,1a,6,7,7a,7bbeta-Hexahydro-1,1,7beta,7abeta-tetramethyl-5H-cyclopropa[a]naphthalen-5-one](/img/structure/B15129597.png)

![3-[1-[5-[(2-Acetamidoacetyl)amino]-6-methoxy-6-oxohexyl]pyrrol-2-yl]propanoic acid](/img/structure/B15129613.png)
![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-pentadecanoyloxypropyl] pentadecanoate](/img/structure/B15129616.png)
![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-methylpropanoate](/img/structure/B15129625.png)
![2-[1-(15-Hydroxy-9,10,14,14-tetramethyl-16-oxapentacyclo[13.2.2.01,13.02,10.05,9]nonadecan-6-yl)ethenyl]-5-methyl-2,3-dihydropyran-6-one](/img/structure/B15129630.png)
![(2R,3R,4S,5R,6R)-2-[(2S,3aS,7aS)-1-[2-(1-carboxypropylamino)propanoyl]2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxy-6-methyl-oxane-2-carboxylic acid](/img/structure/B15129635.png)

![3-[3-[(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methyl-methylamino]propyl]-8-hydroxy-7-methoxy-2,5-dihydro-1H-3-benzazepin-4-one](/img/structure/B15129644.png)





